molecular formula C6H8N2O2S B2362823 4-Methoxy-5-methyl-1,3-thiazole-2-carboxamide CAS No. 2137791-46-7

4-Methoxy-5-methyl-1,3-thiazole-2-carboxamide

Cat. No.: B2362823
CAS No.: 2137791-46-7
M. Wt: 172.2
InChI Key: IUWGAXFBIMFALJ-UHFFFAOYSA-N
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Description

4-Methoxy-5-methyl-1,3-thiazole-2-carboxamide is a chemical compound with the molecular formula C7H9N3O2S and a molecular weight of 199.23 g/mol. As a thiazole derivative, it is part of a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery. The thiazole ring is a privileged scaffold in pharmacology, known for its presence in a variety of bioactive molecules. Thiazole-containing compounds have demonstrated a broad spectrum of biological activities, including serving as potent and selective kinase inhibitors that target key signaling pathways in diseases such as cancer . Specifically, related compounds featuring methoxy and methyl substituents on the thiazole core, such as 4-Methoxy-5-methyl-1,3-thiazole-2-carbonitrile (CAS# 2126163-05-9), are actively researched as building blocks for the development of novel therapeutic agents . The specific substitution pattern of this carboxamide suggests its primary value as a versatile synthetic intermediate. Researchers can utilize this compound to create more complex molecular architectures, particularly in the synthesis of potential kinase inhibitors or other heterocyclic hybrids designed for multitarget therapies . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate care in a laboratory setting.

Properties

IUPAC Name

4-methoxy-5-methyl-1,3-thiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-3-5(10-2)8-6(11-3)4(7)9/h1-2H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWGAXFBIMFALJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carboxylation of 4-Methoxy-5-Methylthiazole Followed by Amidation

Step 1: Carboxylation via CO₂ Insertion
The thiazole substrate (4-methoxy-5-methylthiazole) is treated with carbon dioxide under basic conditions to yield 4-methoxy-5-methyl-1,3-thiazole-2-carboxylic acid. This method, adapted from industrial protocols, employs potassium carbonate in methanol-water mixtures at 60–80°C.

Reaction Conditions :

  • Substrate : 4-Methoxy-5-methylthiazole
  • Reagent : CO₂ (1 atm), K₂CO₃ (2 equiv)
  • Solvent : Methanol/H₂O (3:1 v/v)
  • Temperature : 70°C, 12–16 hours
  • Yield : 68–72%

Step 2: Amidation via Acid Chloride Intermediate
The carboxylic acid is converted to its acid chloride using oxalyl chloride or thionyl chloride, followed by reaction with aqueous ammonia:

  • Chlorination :

    • Reagent : Oxalyl chloride (2 equiv), catalytic DMF
    • Solvent : Dichloromethane (DCM), 0°C to RT, 2 hours
    • Intermediate : 4-Methoxy-5-methyl-1,3-thiazole-2-carbonyl chloride
  • Ammonolysis :

    • Reagent : NH₃ (gas or 25% aq.)
    • Solvent : Tetrahydrofuran (THF), 0°C, 1 hour
    • Yield : 85–90%

Critical Analysis :

  • Advantages : High purity, scalable to gram quantities.
  • Limitations : Requires strict anhydrous conditions; acid chloride intermediates are moisture-sensitive.

Direct Coupling of Prefunctionalized Thiazole Esters

Ethyl 4-methoxy-5-methyl-1,3-thiazole-2-carboxylate undergoes aminolysis with ammonia in the presence of coupling agents:

Reaction Protocol :

  • Substrate : Ethyl 4-methoxy-5-methylthiazole-2-carboxylate
  • Reagent : NH₃ (7 M in methanol), EDC·HCl (1.2 equiv), HOBt (1.1 equiv)
  • Solvent : DCM, RT, 6 hours
  • Yield : 78–82%

Optimization Insights :

  • Catalyst Choice : EDC/HOBt outperforms DCC due to reduced byproduct formation (e.g., dicyclohexylurea).
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but complicate purification.

Alternative Methodologies

Metal-Free Amidation Using Formamides

A solvent- and catalyst-free approach leverages formamide derivatives as ammonia equivalents:

Procedure :

  • Substrate : 4-Methoxy-5-methyl-1,3-thiazole-2-carboxylic acid
  • Reagent : N,N-Dimethylformamide (DMF, 5 equiv)
  • Conditions : 40°C, air atmosphere, 6 hours
  • Yield : 70–75%

Mechanistic Notes :

  • In situ decomposition of DMF generates dimethylamine, which facilitates nucleophilic attack on the activated carboxylic acid.

Solid-Phase Synthesis for High-Throughput Applications

Adapted from combinatorial chemistry techniques, this method immobilizes the thiazole core on resin-bound supports:

Steps :

  • Resin Functionalization : 4-Formyl-3-methoxy phenoxy resin reacts with 2-aminothiazole derivatives.
  • Cyclization : α-Bromoketone induces dehydrative cyclization to form the thiazole-carboxylate resin.
  • Amidation : Cleavage with TFA/DCM and coupling with ammonia yields the carboxamide.

Advantages :

  • Enables parallel synthesis of derivatives for structure-activity relationship (SAR) studies.
  • Yield : 65–70% after purification.

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield (%) Purity Scalability
Carboxylation/Amidation CO₂, Oxalyl chloride, NH₃ 72–90 >98% Industrial
Direct Ester Aminolysis EDC, HOBt, NH₃ 78–82 >95% Lab-scale
Metal-Free Amidation DMF 70–75 >90% Moderate
Solid-Phase Synthesis Resin, TFA/DCM 65–70 >85% High-throughput

Challenges and Optimization Strategies

Regioselectivity in Thiazole Functionalization

  • Issue : Competing reactions at C2 vs. C5 positions during carboxylation.
  • Solution : Steric directing groups (e.g., methoxy at C4) favor C2 functionalization.

Byproduct Formation in Amidation

  • Issue : Over-chlorination or hydrolysis of acid chlorides.
  • Mitigation : Use of scavengers (e.g., triethylamine) to neutralize HCl.

Purification of Polar Intermediates

  • Challenge : Carboxylic acid and amide derivatives exhibit high polarity, complicating chromatography.
  • Resolution : Recrystallization from ethanol/water mixtures improves recovery.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-5-methyl-1,3-thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives, including 4-Methoxy-5-methyl-1,3-thiazole-2-carboxamide, as promising anticancer agents. For instance, thiazolidin-4-one derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. A specific study indicated that certain thiazole derivatives exhibited IC50 values in the nanomolar range against melanoma and prostate cancer cells, suggesting their potential as effective treatments for these malignancies .

1.2 Enzyme Inhibition
The compound has also been investigated for its role as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism linked to gout and hyperuricemia. A series of derivatives were synthesized and tested, with some showing potent xanthine oxidase inhibitory activities (IC50 values ranging from 3.6 to 9.9 µM) alongside antioxidant properties . This dual action enhances their therapeutic potential in managing oxidative stress-related diseases.

1.3 Anticonvulsant Properties
Thiazole derivatives have shown promise in anticonvulsant research. Compounds modified from the thiazole structure exhibited significant anticonvulsant activity in animal models, with some demonstrating efficacy comparable to established drugs like sodium valproate . This suggests that 4-Methoxy-5-methyl-1,3-thiazole-2-carboxamide could be further explored for neurological applications.

Agricultural Applications

2.1 Pesticidal and Fungicidal Properties
The compound has been identified as having potential applications in agriculture as a pesticide and fungicide. Research indicates that thiazole-containing compounds can effectively control agricultural pests and plant diseases. For example, studies have shown that these compounds can act as insect growth regulators and possess fungicidal activity against various pathogens affecting crops .

2.2 Plant Growth Promotion
In addition to pest control, certain thiazole derivatives have been reported to induce plant growth and enhance resistance to diseases through their bioactive properties. This application is particularly valuable in sustainable agriculture practices where chemical inputs are minimized .

Case Studies and Research Findings

Study Application Findings
Qi et al. (2018)AnticancerThiazolidin-4-one analogues showed potent cytotoxicity against MCF-7 and HepG2 cell lines with IC50 values of 0.54 µM and 0.24 µM respectively .
Recent Research (2023)Enzyme InhibitionDerivatives demonstrated xanthine oxidase inhibition with IC50 values ranging from 3.6 μM to 9.9 μM, indicating potential for gout treatment .
Agricultural StudyPest ControlThiazole compounds displayed significant insecticidal activity against common agricultural pests .

Mechanism of Action

The mechanism of action of 4-Methoxy-5-methyl-1,3-thiazole-2-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1 highlights key differences between 4-methoxy-5-methyl-1,3-thiazole-2-carboxamide and selected analogs.

Compound Substituents Molecular Formula MW Key Features
4-Methoxy-5-methyl-1,3-thiazole-2-carboxamide 4-OCH₃, 5-CH₃ C₆H₈N₂O₂S 172.21 Balanced lipophilicity; methoxy enhances electron density
5-Amino-1,3-thiazole-2-carboxamide 5-NH₂ C₆H₈N₂O₂S 172.21 Amino group improves H-bonding potential but reduces metabolic stability
2-(Benzylamino)-N-(2-methoxybenzyl)-4-methyl-... Benzylamino, 2-methoxybenzyl C₂₀H₂₁N₃O₂S 367.46 Increased lipophilicity; bulky substituents may limit bioavailability
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide 4-CH₃, 2-(4-pyridinyl) C₁₀H₉N₃OS 219.26 Pyridinyl group enhances π-π stacking; higher polarity
5-(4-Chlorophenyl)-4-(2,4-dichlorophenyl)-... 4,5-dichlorophenyl, N-piperidinyl C₁₇H₁₃Cl₂N₃OS 394.28 Chlorine substituents increase hydrophobicity and steric bulk

Key Observations :

  • Substituent Effects : Methoxy and methyl groups in the target compound provide moderate electron-donating effects, contrasting with electron-withdrawing chloro groups in analogs like 5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-... .
  • Molecular Weight: The target compound’s low MW (172.21) may favor better membrane permeability compared to bulkier analogs (e.g., MW 367.46 in benzylamino derivatives) .

Biological Activity

4-Methoxy-5-methyl-1,3-thiazole-2-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Structure and Properties

4-Methoxy-5-methyl-1,3-thiazole-2-carboxamide is characterized by its thiazole ring, which is known for various pharmacological properties. The compound is slightly soluble in water and soluble in organic solvents like alcohol and ether, which influences its bioavailability and therapeutic application.

Biological Activities

The biological activities of 4-Methoxy-5-methyl-1,3-thiazole-2-carboxamide can be categorized into several key areas:

1. Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, structural modifications of thiazole compounds have led to improved cytotoxicity against various cancer cell lines, including prostate cancer and melanoma. The compound has shown IC50 values ranging from low nanomolar to micromolar concentrations against these cell lines .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCancer TypeIC50 (µM)
ATCAA-1Prostate Cancer0.7 - 1.0
ATCAA-1Melanoma1.8 - 2.6
4-Methoxy-5-methyl...Various0.124 - 3.81

2. Antiviral Activity
Thiazole derivatives have also been explored for their antiviral potential. Studies have indicated that certain modifications enhance their efficacy against viral infections, with some compounds demonstrating effective inhibition of viral replication at low concentrations .

Table 2: Antiviral Activity of Thiazole Compounds

CompoundVirus TypeEC50 (µM)
PhenylthiazoleFlavivirusVaries
4-Methoxy-5-methyl...VariousSpecifics Pending

The mode of action for 4-Methoxy-5-methyl-1,3-thiazole-2-carboxamide involves multiple biochemical pathways:

Target Binding: Thiazole derivatives bind with high affinity to various receptors, influencing cellular signaling pathways that regulate proliferation and apoptosis in cancer cells.

Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer progression and viral replication, such as tubulin polymerization in cancer cells and specific viral proteases .

Case Studies

Several studies highlight the efficacy of thiazole derivatives:

  • Prostate Cancer Study: A derivative similar to 4-Methoxy-5-methyl-1,3-thiazole-2-carboxamide was tested against prostate cancer cell lines and showed significant cytotoxicity with IC50 values below 1 µM .
  • Antiviral Efficacy: A study on phenylthiazoles revealed promising antiviral activity against flaviviruses, with optimized compounds showing enhanced selectivity and reduced toxicity compared to earlier models .

Q & A

Q. What are the foundational steps for synthesizing 4-Methoxy-5-methyl-1,3-thiazole-2-carboxamide?

Synthesis typically involves multi-step reactions:

  • Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones or esters under controlled temperatures (e.g., 60–80°C) in solvents like ethanol or DMF .
  • Functionalization : Methoxy and methyl groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation, requiring anhydrous conditions and catalysts like AlCl₃ .
  • Amidation : Carboxylic acid intermediates are converted to carboxamides using coupling agents (e.g., EDC/HOBt) in dichloromethane or THF . Purity is monitored via TLC and confirmed by NMR .

Q. Which spectroscopic methods are critical for structural elucidation?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, methyl at δ 2.1–2.3 ppm) and confirm amide bond formation (C=O at ~170 ppm) .
  • IR Spectroscopy : Confirms N-H stretches (3200–3300 cm⁻¹) and C=O bonds (1650–1700 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound?

  • Reaction Path Search : Quantum mechanical calculations (e.g., DFT) predict energy barriers for key steps like cyclization or amidation, reducing trial-and-error experimentation .
  • Solvent/Catalyst Screening : Machine learning models trained on datasets from similar thiazole syntheses can recommend optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C vs. CuI) .
  • Transition State Analysis : Identifies regioselectivity challenges in methoxy group introduction .

Q. How to address contradictions in spectral data during structure validation?

  • Comparative Analysis : Cross-reference experimental NMR/IR with simulated spectra from computational tools (e.g., ACD/Labs) .
  • Isotopic Labeling : Use ¹³C-labeled precursors to resolve overlapping signals in crowded spectral regions .
  • X-ray Crystallography : Resolves ambiguities by providing unambiguous bond lengths and angles, as seen in related thiazole carboxamides .

Q. What strategies minimize byproduct formation in amidation reactions?

  • Coupling Agent Optimization : Replace DCC with EDC/HOBt to reduce racemization .
  • Temperature Control : Maintain reactions at 0–5°C to suppress side reactions like over-activation of carboxylic acids .
  • Purification : Use preparative HPLC with C18 columns to isolate the target amide from unreacted acids or esters .

Q. How to design assays for evaluating enzyme inhibition potential?

  • Target Selection : Prioritize kinases or proteases based on structural similarity to known thiazole inhibitors (e.g., ATP-binding pocket interactions) .
  • In Vitro Assays : Use fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) to measure IC₅₀ values .
  • Molecular Docking : Predict binding poses using software like AutoDock Vina, guided by crystallographic data of homologous enzymes .

Methodological Challenges

Q. How to improve regioselectivity in functionalizing the thiazole ring?

  • Directing Groups : Introduce temporary substituents (e.g., boronic esters) to steer methoxy/methyl groups to specific positions .
  • Microwave Synthesis : Enhances regioselectivity in cyclization steps by providing uniform heating .

Q. What are best practices for scaling up synthesis without compromising yield?

  • Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps like thiazole ring formation .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real-time, adjusting parameters dynamically .

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